molecular formula C₂₇H₃₉D₇O₃ B1153239 (20R)-17α,20-Dihydroxycholesterol-d7

(20R)-17α,20-Dihydroxycholesterol-d7

Cat. No.: B1153239
M. Wt: 425.7
Attention: For research use only. Not for human or veterinary use.
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Description

(20R)-17α,20-Dihydroxycholesterol-d7 (CAS: 17913-42-7) is a deuterium-labeled derivative of (20R)-17α,20-Dihydroxycholesterol, a critical intermediate in the catabolic pathway of cholesterol to pregnenolone and steroid hormones . Its molecular formula is C27D7H39O3, with a molecular weight of 425.695 g/mol . The deuterium atoms are positioned at specific sites (C-6, C-7, and methyl groups), enhancing its utility as a stable isotopic tracer in metabolic studies and mass spectrometry-based assays . This compound is synthetically produced, with purity >95% (HPLC), and is exclusively used in laboratory settings .

Properties

Molecular Formula

C₂₇H₃₉D₇O₃

Molecular Weight

425.7

Synonyms

(3β,20R)-Cholest-5-ene-3,17,20-triol-d7;  (20R)-Cholest-5-ene-3β,17,20-triol-d7; 

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs in Sterane and Steroid Families

(20R)-17α,20-Dihydroxycholesterol-d7 belongs to the sterane/steroid class, characterized by a tetracyclic perhydrocyclopenta[a]phenanthrene skeleton. Key structural analogs include:

Compound Name Configuration Key Features Reference
5α,14α,17α(H)-Cholestane 20R 20R stereochemistry Found in fossil layers (1,503 ppb concentration); diagenetic biomarker
5α,14β,17β(H)-Cholestane 20R 20R stereochemistry Lower concentration (88 ppb) in geological samples; stability varies
(20R)-Cholest-5-ene-3β,17,20-triol 20R, 3β-hydroxyl Non-deuterated form; precursor to pregnenolone in steroidogenesis
20-Hydroxyecdysone 20β-hydroxyl Insect molting hormone; structurally distinct but shares hydroxylation sites

Key Differences :

  • Deuterium Labeling : Unlike natural steranes (e.g., 5α,14α,17α(H)-cholestane 20R), the deuterated form enables tracking in metabolic pathways without isotopic interference .
  • Functional Groups : The 17α,20-dihydroxy configuration distinguishes it from 20-Hydroxyecdysone, which has a 20β-hydroxyl group and a ketone at C-6 .

Isotopic Analogs in Cholesterol Derivatives

Deuterated cholesterol derivatives serve as internal standards in lipidomics. Notable examples:

Compound Name Isotopic Labeling Application Reference
20-Dehydro Cholesterol-d7 3-Acetate D7 at C-6 and methyl Cholesterol metabolism tracing
DC-Cholesterol-d7 D7 in aliphatic chain Liposome transfection studies
Dihydrodydrogesterone-D7 D7 at C-20 Pharmacokinetic studies of progesterone analogs

Key Differences :

  • Stereochemical Specificity : this compound retains the 20R configuration critical for enzyme recognition in steroidogenesis, whereas DC-Cholesterol-d7 lacks hydroxyl groups .
  • Metabolic Role : Unlike Dihydrodydrogesterone-D7 (a progesterone analog), the deuterated dihydroxycholesterol directly participates in cholesterol catabolism .

Functional Analogs in Metabolic Pathways

This compound shares functional roles with:

  • 7-Dehydrocholesterol (7-DHC) : Both are cholesterol derivatives, but 7-DHC is a vitamin D3 precursor with a Δ7 double bond .
  • β-Sitosterol : A phytosterol structurally similar to cholesterol but lacks the 17α,20-dihydroxy groups .

Key Contrasts :

  • Enzymatic Targets: 7-DHC is metabolized by DHCR7 to cholesterol, while this compound is processed by CYP11A1 to pregnenolone .

Data Tables

Table 1: Molecular Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound C27D7H39O3 425.695 3β,17α,20R-hydroxyls, D7
(20R)-17α,20-Dihydroxycholesterol C27H46O3 418.65 3β,17α,20R-hydroxyls
20-Hydroxyecdysone C27H44O7 480.64 2β,3β,14α,20β,22,25-hydroxyls

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